N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structural features It contains a phenoxy group substituted with dimethyl groups, a dihydroxy oxane ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
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Oxane Ring Formation: : The phenoxy intermediate is then reacted with a sugar derivative, such as a protected glucose, under acidic conditions to form the oxane ring. This step often requires a catalyst like p-toluenesulfonic acid.
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Deprotection and Functionalization: : The protected hydroxyl groups on the oxane ring are deprotected using a mild acid or base. Subsequently, the hydroxymethyl group is introduced through a reaction with formaldehyde.
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Acetamide Formation: : Finally, the compound is reacted with acetic anhydride in the presence of a base to form the acetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to remove the acetamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
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Substitution: : The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of significant interest. It can be used in the study of enzyme interactions, particularly those involving glycosidases due to its oxane ring structure.
Medicine
In medicine, this compound may serve as a lead compound for drug development
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets, while the hydroxyl and acetamide groups can form hydrogen bonds with active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-[2-(3,4-dihydroxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Uniqueness
N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to the presence of dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H23NO6/c1-8-4-5-11(6-9(8)2)22-16-13(17-10(3)19)15(21)14(20)12(7-18)23-16/h4-6,12-16,18,20-21H,7H2,1-3H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
GYWQOXBLTPBTIU-OXGONZEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C |
Origin of Product |
United States |
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